N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 8 and an acetamide linker at position 2.
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-2-21-14-13-18-17-11(19(13)6-5-15-14)9-16-12(20)8-10-4-3-7-22-10/h3-7H,2,8-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXOEAVRASRXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a novel compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. Its unique structural features suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features a triazolo-pyrazine core, which is known for its diverse biological activities. The presence of an ethoxy group and a thiophene moiety enhances its pharmacological profile. The general structure can be represented as follows:
Anticancer Properties
Research indicates that derivatives of triazolo-pyrazines exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promise as dual inhibitors of critical cancer pathways by targeting c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) . These targets are essential in tumor growth and metastasis.
Case Study:
In vitro studies demonstrated that related compounds inhibited the proliferation of various cancer cell lines. For instance, one study reported that a structurally similar compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Antimicrobial Activity
The compound also displays antimicrobial activity. Triazolo-pyrazine derivatives have been evaluated for their effectiveness against various microbial strains. Preliminary results suggest that this compound may possess moderate to good antibacterial properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| N-(2-(5-methyl-[1,2,4]triazole))benzamide | Antibacterial | 15.62 |
| 5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Antifungal | 20.00 |
| N-(6-fluoropyridin-3-yl)-[1,2,4]triazole | Selective Inhibitor | 10.00 |
Anti-inflammatory Effects
Compounds in this class have also been studied for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests potential therapeutic applications in inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through molecular docking studies. These studies indicate that the compound can form hydrogen bonds and hydrophobic interactions with key enzyme active sites involved in disease pathways .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine vs. [1,2,4]Triazolo[4,3-b]pyridazine
The target compound’s [1,2,4]triazolo[4,3-a]pyrazine core distinguishes it from analogs like 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, which contains a pyridazine ring instead of pyrazine .
Ethoxy Substituent vs. Phenoxy or Halogenated Groups
The ethoxy group at position 8 contrasts with compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (). Electron-withdrawing groups (e.g., nitro, fluoro) on the phenoxy ring may enhance electrophilic reactivity but reduce bioavailability due to increased polarity.
Acetamide Linker Variations
Thiophen-2-yl vs. Aryl or Piperazinyl Groups
The thiophen-2-yl acetamide substituent differentiates this compound from analogs like benzyl N-{[({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamoyl]methyl}carbamate (), which uses a benzyl carbamate group. Thiophene’s electron-rich sulfur atom may enhance interactions with metal ions or cysteine residues in enzymes, whereas aryl groups (e.g., phenyl) prioritize hydrophobic binding .
Sulfanyl vs. Oxo Substituents
In N-phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (), a sulfanyl group bridges the acetamide and core.
Receptor Binding and Selectivity
Triazolopyrazine derivatives are frequently explored as adenosine A2A receptor ligands. The ethoxy and thiophene groups in the target compound may confer subtype selectivity over analogs like NH2-PEG2-JQ1 (), which targets bromodomains. Thiophene’s planar structure could mimic adenine’s geometry, enhancing adenosine receptor affinity .
Metabolic Stability
Compared to 8-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one (), the absence of a sulfanyl group in the target compound may reduce susceptibility to glutathione-mediated detoxification, improving half-life .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
